molecular formula C11H20O3 B072609 Ethyl 2-acetyl-5-methylhexanoate CAS No. 1522-30-1

Ethyl 2-acetyl-5-methylhexanoate

Cat. No. B072609
CAS RN: 1522-30-1
M. Wt: 200.27 g/mol
InChI Key: PISGMHLBJJGKRM-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methylhexanoate is a complex chemical compound with the molecular formula C11H20O3 . It is used in various scientific research due to its unique properties.


Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions . For instance, the Fischer esterification is a common process for ester synthesis, but it faces limitations such as low conversion and high reaction time . Homogeneous acetylations in solvent systems like ionic liquids offer milder conditions and the possibility of a one-step synthesis by adjusting the equivalents of the acetylation agent .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetyl-5-methylhexanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The average mass is 200.275 Da, and the monoisotopic mass is 200.141251 Da .


Physical And Chemical Properties Analysis

Ethyl 2-acetyl-5-methylhexanoate has a molecular weight of 200.27 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and seven rotatable bonds . The topological polar surface area is 43.4 Ų .

Scientific Research Applications

  • Enzymatic Production for Pharmaceutical Intermediates : Zheng et al. (2012) discussed the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate for pregabalin, using immobilized lipase from Pseudomonas cepacia. This approach indicates the potential for large-scale production of pharmaceutical compounds using enzymatic methods (Zheng et al., 2012).

  • Corrosion Inhibition in Industrial Processes : Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds, including ethyl 2-acetyl-5-methylhexanoate derivatives, to determine their efficacy as corrosion inhibitors for copper in nitric acid. This research is significant for industries where metal corrosion is a concern (Zarrouk et al., 2014).

  • Chemical Analysis and Industrial Applications : Ming (2007) analyzed 2-acetyl-hexanoic acid ethyl ester and its derivatives, highlighting its wide range of applications in anesthetics, spices, and medicine. The study emphasizes the compound's versatility in various sectors (Ming, 2007).

  • Precursors in Materials Science : Mishra et al. (2007) provided an extensive review on metal alkanoates, particularly metal 2-ethylhexanoates, which find applications as precursors in materials science, catalysts, and painting industries. This review underscores the compound's role in advanced material development (Mishra et al., 2007).

  • Biochemical Synthesis for Pharmaceuticals : Nanduri et al. (2001) explored biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate, demonstrating the compound's significance in pharmaceutical manufacturing (Nanduri et al., 2001).

  • Metabolism Studies in Toxicology : Pennanen et al. (1996) studied the metabolism of 2-ethylhexanoic acid in liver microsomes, revealing insights valuable for toxicology and pharmacology (Pennanen et al., 1996).

Safety And Hazards

The safety data sheet for similar compounds like Ethyl acetate indicates that they are highly flammable and can cause serious eye irritation . They may also cause drowsiness or dizziness . Proper handling and storage are necessary to ensure safety .

Future Directions

Ethyl 2-acetyl-5-methylhexanoate finds diverse applications in scientific research. Its unique properties make it a valuable asset in studying various chemical reactions and exploring potential synthesis pathways. Future research may focus on improving the synthesis process and exploring new applications for this compound .

properties

IUPAC Name

ethyl 2-acetyl-5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-6-8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGMHLBJJGKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306105
Record name ethyl 2-acetyl-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-5-methylhexanoate

CAS RN

1522-30-1
Record name 1522-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-acetyl-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Kryshtal, GM Zhdankina, SG Zlotin - Russian chemical bulletin, 2004 - Springer
A method for the synthesis of carboxylic acid derivatives containing one or two —CH 2 CH n (Me)CH n+1 CH 2 — fragments (n = 0, 1) was developed. The method is based on the …
Number of citations: 9 link.springer.com

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